molecular formula C6H18ClNSi B1381078 (3-Aminopropyl)trimethylsilane hydrochloride CAS No. 18187-16-1

(3-Aminopropyl)trimethylsilane hydrochloride

Cat. No.: B1381078
CAS No.: 18187-16-1
M. Wt: 167.75 g/mol
InChI Key: WUOOYWYEPZWWHC-UHFFFAOYSA-N
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Description

(3-Aminopropyl)trimethylsilane hydrochloride is an organosilicon compound with the molecular formula C6H18ClNSi. It is a derivative of (3-aminopropyl)trimethylsilane, where the amine group is protonated to form the hydrochloride salt. This compound is widely used in various fields, including organic synthesis, material science, and surface modification.

Mechanism of Action

Target of Action

(3-Aminopropyl)trimethylsilane hydrochloride, also known as APTMS, is an organosilicon compound that is frequently used in the process of silanization . The primary targets of APTMS are surfaces that need to be functionalized, particularly metal oxides such as silica and titania .

Mode of Action

APTES acts as a dual-role reagent for the bidirectional bridging between Pd 2+ and AlOOH/Al, as well as the formation of SiO2 matrix and mesopores . It is employed in the formation of nanostructures assembled onto monolithic AlOOH/Al nanoarrays . This interaction results in the formation of a well-formed SiO2 shell and abundant mesopores during the thermal decomposition of APTMS .

Biochemical Pathways

The biochemical pathways affected by APTMS primarily involve the formation of covalent bonds between the APTMS and the target surfaces. For instance, APTMS can covalently bond thermoplastics to poly(dimethylsiloxane) (PDMS) . This process involves the treatment of thermoplastics with oxygen plasma to functionalize surface molecules, followed by coating with an aqueous 1% by volume APTMS solution .

Pharmacokinetics

It’s known that aptms is a solid at room temperature and has a molecular weight of 16775 g/mol .

Result of Action

The result of APTMS action is the formation of a stable, covalent bond within 2 minutes when it is used with PDMS . This bond forms between the APTMS-functionalized surface and the oxygen plasma-treated PDMS surface . This process is used to create a variety of nanostructures for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Aminopropyl)trimethylsilane hydrochloride can be synthesized through the reaction of (3-aminopropyl)trimethylsilane with hydrochloric acid. The reaction typically involves dissolving (3-aminopropyl)trimethylsilane in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation. The product is then isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)trimethylsilane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminopropyl)trimethylsilane hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: This compound is similar in structure but contains ethoxy groups instead of methyl groups. It is commonly used in silanization and surface modification.

    (3-Aminopropyl)trimethoxysilane: Similar to (3-aminopropyl)triethoxysilane, but with methoxy groups.

Uniqueness

(3-Aminopropyl)trimethylsilane hydrochloride is unique due to its specific combination of the trimethylsilyl group and the hydrochloride salt form. This gives it distinct properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. Additionally, the hydrochloride form provides better stability and ease of handling compared to its free amine counterpart .

Properties

IUPAC Name

3-trimethylsilylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOOYWYEPZWWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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